3,5-Dichloro-2,4-difluorotoluene
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Overview
Description
3,5-Dichloro-2,4-difluorotoluene is a versatile chemical compound with the molecular formula C7H4Cl2F2. It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a toluene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dichloro-2,4-difluorotoluene typically involves the halogenation of toluene derivatives One common method is the selective chlorination and fluorination of toluene under controlled conditions Industrial production methods often utilize catalysts and specific reaction conditions to achieve high yields and purity
Chemical Reactions Analysis
3,5-Dichloro-2,4-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3,5-Dichloro-2,4-difluorotoluene is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3,5-Dichloro-2,4-difluorotoluene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing chlorine and fluorine atoms influences the reactivity of the toluene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
3,5-Dichloro-2,4-difluorotoluene can be compared with other halogenated toluenes, such as:
2,4-Dichlorotoluene: Similar in structure but lacks fluorine atoms, resulting in different reactivity and applications.
3,5-Difluorotoluene: Contains only fluorine atoms, making it less reactive in certain substitution reactions compared to this compound.
3,5-Dichlorotoluene:
The unique combination of chlorine and fluorine atoms in this compound provides distinct reactivity patterns and makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-2,4-difluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSONDKIAYOLPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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